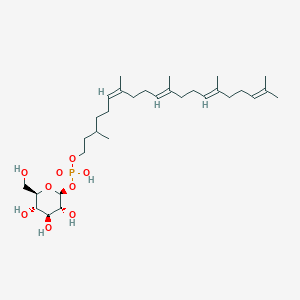

dolichyl beta-D-glucosyl phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dolichyl beta-D-glucosyl phosphate is a polyprenyl glycosyl phosphate having dolichyl as the polyprenyl component and beta-D-glucose as the glycosyl component. It has a role as a human metabolite and a mouse metabolite. It is a dolichol phosphate and a polyprenyl glycosyl phosphate. It is a conjugate acid of a this compound(1-).

Aplicaciones Científicas De Investigación

Role in Glycosylation

Dolichyl beta-D-glucosyl phosphate serves as a sugar donor in the N-linked glycosylation pathway. This process is essential for the proper folding, stability, and function of glycoproteins. The compound is synthesized from dolichyl phosphate and UDP-glucose by the enzyme dolichyl-phosphate beta-glucosyltransferase (encoded by the ALG5 gene) .

Genetic Disorders

Variants in the ALG5 gene, responsible for synthesizing this compound, have been linked to atypical polycystic kidney disease and interstitial fibrosis . Understanding these genetic links can provide insights into disease mechanisms and potential therapeutic targets.

Cancer Research

Alterations in glycosylation patterns, often involving this compound, have been implicated in cancer progression and metastasis. Research indicates that specific glycan structures can affect cell signaling pathways, influencing tumor growth and immune evasion .

Industrial Biotechnology

This compound's role in glycoprotein synthesis has implications for biotechnology, particularly in the production of recombinant proteins. Its use can enhance the yield and functionality of biopharmaceuticals by ensuring proper glycosylation .

Study 1: Glycoprotein Production

A study demonstrated that enriching cell culture media with this compound significantly improved the glycosylation efficiency of recombinant antibodies in Saccharomyces cerevisiae. The resulting antibodies exhibited enhanced stability and bioactivity compared to those produced without supplementation .

Study 2: Trichomonas Vaginalis

Research on Trichomonas vaginalis revealed that this organism possesses multiple ALG5 genes that facilitate the synthesis of this compound. This finding suggests a unique adaptation in glycosylation pathways that may contribute to its pathogenicity .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Glycosylation | Serves as a sugar donor for N-linked glycosylation | Essential for protein stability and function |

| Genetic Disorders | Linked to atypical polycystic kidney disease | Variants in ALG5 gene impact disease mechanisms |

| Cancer Research | Altered glycosylation patterns in tumors | Glycans influence tumor growth and immune response |

| Industrial Biotechnology | Enhances recombinant protein production | Improves yield and functionality of biopharmaceuticals |

| Pathogen Research | Unique synthesis pathways in Trichomonas vaginalis | Insights into pathogenic mechanisms |

Propiedades

Fórmula molecular |

C31H55O9P |

|---|---|

Peso molecular |

602.7 g/mol |

Nombre IUPAC |

[(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenyl] [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C31H55O9P/c1-22(2)11-7-12-23(3)13-8-14-24(4)15-9-16-25(5)17-10-18-26(6)19-20-38-41(36,37)40-31-30(35)29(34)28(33)27(21-32)39-31/h11,13,15,17,26-35H,7-10,12,14,16,18-21H2,1-6H3,(H,36,37)/b23-13+,24-15+,25-17-/t26?,27-,28-,29+,30-,31+/m1/s1 |

Clave InChI |

AGLXCEGQRIYVRV-DVDHLLHCSA-N |

SMILES isomérico |

CC(CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

SMILES canónico |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.